REACTION_CXSMILES
|
[O:1]1CCO[CH:2]1[CH2:6][CH2:7][N:8]1[C:17](=[O:18])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[NH:10][C:9]1=[O:19]>CC(C)=O>[O:19]=[C:9]1[N:8]([CH2:7][CH2:6][CH:2]=[O:1])[C:17](=[O:18])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[NH:10]1
|
Name
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3-(2-[1,3]dioxolan-2-yl-ethyl)-1H-quinazoline-2,4-dione
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Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)CCN1C(NC2=CC=CC=C2C1=O)=O
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
Concentration
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2=CC=CC=C2C(N1CCC=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.09 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |